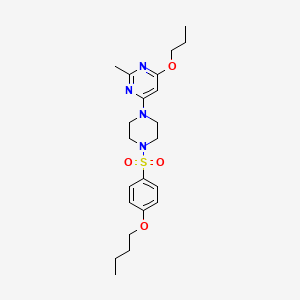

Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

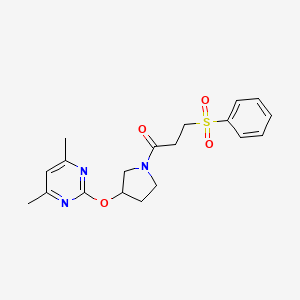

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . The “chloromethyl” part of the name suggests the presence of a -CH2Cl group, and “isoindole” is a type of heterocyclic compound that contains a benzene ring fused to a pyrrole ring .

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates and Reactions Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate is explored as a synthetic intermediate in various chemical transformations. For instance, acid chloride derivatives such as 5-(chloromethyl)furan-2-carbonyl chloride can be produced from precursors like 5-(chloromethyl)furfural using tert-butyl hypochlorite, indicating its utility in generating intermediates for biofuels and polymer production from biomass-derived compounds (Dutta, Wu, & Mascal, 2015). Additionally, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and related compounds have been synthesized for studies in heterocyclic chemistry and Diels-Alder reactions, showcasing the versatility of tert-butyl derivatives in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Phosphorylation and Nucleophilic Reactions The compound has also been involved in studies on the synthesis of halomethyl derivatives of furan-2-carboxylic acid, demonstrating its reactivity towards nucleophilic agents. Such research highlights its potential in creating organophosphorus derivatives, offering pathways for further chemical modifications and applications in synthesis (Pevzner, 2003).

Chemical Transformations and Structural Analysis Research into the chemistry of isoxazoles and related compounds further illustrates the broad applicability of tert-butyl derivatives in synthesizing complex molecules and analyzing their structure through X-ray analysis, contributing to the understanding of chemical reactivity and molecular architecture (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).

Innovative Uses in Organic Synthesis Moreover, studies on the synthesis of new chiral auxiliaries from tert-butyl derivatives underscore the importance of such compounds in enantioselective synthesis, offering tools for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals (Studer, Hintermann, & Seebach, 1995).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGQLYWHGQYLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)

![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)